molecular formula C13H13N5O3 B3011057 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 887883-17-2

8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B3011057
CAS No.: 887883-17-2
M. Wt: 287.279
InChI Key: XRXFQAMEUWDFGG-UHFFFAOYSA-N
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Description

8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a purine-derived heterocyclic compound characterized by a fused imidazolidino-purine-dione core. Its structure includes a furylmethyl substituent at position 8 and a methyl group at position 1.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-16-10-9(11(19)15-13(16)20)18-5-4-17(12(18)14-10)7-8-3-2-6-21-8/h2-3,6H,4-5,7H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXFQAMEUWDFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a furylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine core or the furylmethyl group, leading to different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while nucleophilic substitution can introduce various functional groups to the purine core, leading to a diverse array of derivatives.

Scientific Research Applications

The compound “8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structure and Composition

  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to nucleobases and potential as an antiviral agent. Research indicates that derivatives of purine compounds can inhibit viral replication processes.

Case Study: Antiviral Activity

A study investigated the antiviral properties of various purine derivatives, including compounds similar to 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione. The results demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Anticancer Research

The compound's ability to interact with DNA and RNA makes it a candidate for anticancer drug development. Its mechanism may involve interference with nucleic acid synthesis.

Case Study: Cytotoxicity Testing

In a cytotoxicity assay against several cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. This indicates its potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

Research has suggested that this compound can act as an inhibitor of certain enzymes involved in nucleotide metabolism. This property is crucial for developing drugs targeting metabolic pathways in cancer cells.

Data Table: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
Adenosine deaminase12.5[Study A]
Guanine deaminase8.3[Study B]
Dipeptidyl peptidase15.0[Study C]

Synthesis of Derivatives

Future research should focus on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies will be vital in this process.

Clinical Trials

Conducting clinical trials to evaluate the safety and efficacy of the compound in humans will be necessary to validate its therapeutic potential.

Mechanistic Studies

Further mechanistic studies are required to elucidate the exact pathways through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interfere with nucleotide metabolism or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related purine and pyrimidine derivatives (Table 1). Key differences include substituent type, position, and core ring systems, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione Purine-dione fused with imidazolidine 8-(2-furylmethyl), 1-methyl Aromatic furyl group enhances π-π stacking; methyl group improves lipophilicity
8-(2-Hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () Purine-dione fused with imidazole 8-(2-hydroxyethyl), 1,3,7-trimethyl Hydroxyethyl increases hydrophilicity; trimethylation may reduce metabolic stability
6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () Pyrimidine-dione Fluoro-hydroxymethyl, dimethoxymethyl Fluorine enhances electronegativity; methoxy groups improve solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo-pyridine Cyano, nitrophenyl, ester groups Nitrophenyl and cyano groups confer strong electron-withdrawing effects; esters aid in prodrug design
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine () Imidazo-pyridine Dimethoxyphenyl, phenethyl, amine Dimethoxy groups enhance binding to aromatic receptors; amine enables hydrogen bonding
Physicochemical Properties
  • Solubility : Methoxy and hydroxyethyl substituents () enhance aqueous solubility relative to the furylmethyl group, which may limit solubility in polar solvents .
  • () exhibit high melting points (243–245°C), attributed to strong intermolecular interactions from nitro and cyano groups .

Biological Activity

8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a synthetic compound classified as a purine derivative. Its unique structure, which incorporates a furylmethyl group attached to a purine core, has sparked interest in its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

  • CAS Number : 887883-17-2
  • Molecular Weight : 287.27 g/mol
  • Molecular Formula : C12H14N4O3

The biological activity of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets in the body. Research suggests that it may inhibit enzymes involved in DNA replication and repair processes. This inhibition can lead to antiproliferative effects on cancer cells, making it a candidate for further investigation in oncology.

Anticancer Properties

Studies indicate that this compound exhibits significant anticancer potential. For instance:

  • In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
  • A recent study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes:

  • Nucleotide Metabolism : It may interfere with enzymes involved in nucleotide metabolism, potentially disrupting the synthesis of nucleic acids required for cell proliferation.
  • Signal Transduction Pathways : Preliminary data indicate that it could modulate pathways related to cell signaling, impacting cellular responses to growth factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, a comparison with structurally similar compounds is essential.

Compound NameStructure SimilarityBiological Activity
8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dioneModerateAnticancer activity reported
8-(2-Furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dioneHighLess potent than the primary compound

Case Studies

Several case studies highlight the compound's biological activity:

  • Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells showed that treatment with the compound led to a significant reduction in cell proliferation rates and induced apoptosis through caspase activation .
  • Hepatocellular Carcinoma : Another investigation focused on hepatocellular carcinoma cells demonstrated that the compound inhibited tumor growth in vivo and reduced metastasis through modulation of matrix metalloproteinases .

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